(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one
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Overview
Description
11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its unique reactivity and stability in various reaction conditions.
2,3,4,5,6-Pentafluorobenzaldehyde: Used in the synthesis of various fluorinated compounds.
Uniqueness
11A-METHYL-7-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE stands out due to its complex structure and the presence of both a cyclopenta[a]phenanthrene core and a pentafluorophenyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23F5O2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(13S)-13-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H23F5O2/c1-25-9-8-15-14-5-3-13(10-12(14)2-4-16(15)18(25)6-7-19(25)31)32-11-17-20(26)22(28)24(30)23(29)21(17)27/h3,5,10,15-16,18H,2,4,6-9,11H2,1H3/t15?,16?,18?,25-/m0/s1 |
InChI Key |
YICMAVKYWQMGFT-YMSAOOGBSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
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